4-Bromobenzenediazonium

Surface Functionalization Electrografting Carbon Materials

Researchers requiring precise surface functionalization often face batch inconsistency and uncontrolled multilayer formation. 4-Bromobenzenediazonium tetrafluoroborate (CAS 673-40-5, ≥97% purity) solves this with a uniquely versatile aryl diazonium salt. • Outperforms amine analogs for dense, robust coatings on graphitic surfaces - critical for carbon-based sensors, supercapacitor electrodes, and composite interfaces. • Enables solvent-switchable monolayer vs. disordered film deposition on Au(111) for SPR biosensor platforms. • Introduces a stable aryl-Br handle for post-grafting Suzuki/Stille cross-coupling on Si(111) surfaces. Supplied with batch-specific Certificates of Analysis for procurement confidence.

Molecular Formula C6H4BrN2+
Molecular Weight 184.01 g/mol
Cat. No. B8398784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzenediazonium
Molecular FormulaC6H4BrN2+
Molecular Weight184.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+]#N)Br
InChIInChI=1S/C6H4BrN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1
InChIKeyUPQQTAIBAVTEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzenediazonium Specifications & Industrial Profile


4-Bromobenzenediazonium, typically supplied as the tetrafluoroborate salt (CAS 673-40-5, C6H4BBrF4N2, MW 270.82 g/mol) for enhanced stability [1], is a versatile aryl diazonium salt used in organic synthesis and materials science [2]. It functions as an electrophilic building block for cross-coupling reactions (e.g., Suzuki-Miyaura) and a precursor for surface functionalization via electrochemical or spontaneous grafting [3]. Commercial purity is generally ≥97% [4].

Electrophilic building block for Suzuki-Miyaura cross-coupling reactions
Precursor for electrochemical and spontaneous surface grafting
Supplied as stable tetrafluoroborate salt for improved handling

4-Bromobenzenediazonium Substitution Risks


Direct substitution of 4-bromobenzenediazonium with other para-substituted aryl diazonium salts (e.g., 4-Cl, 4-NO2, 4-OCH3) or alternative grafting agents (e.g., aryl amines) is not scientifically valid without extensive re-validation. The para-bromo substituent's specific electronic and steric properties dictate a unique reduction potential, which directly influences reaction kinetics and efficiency in electrochemical grafting [1]. Furthermore, the choice of substituent governs the final surface chemistry, dictating properties such as wettability, adhesion, and the potential for subsequent orthogonal functionalization, which cannot be replicated by 4-chloro or 4-nitro analogs [2]. Substitution leads to quantifiably different outcomes in surface modification and cross-coupling yields, as detailed in the quantitative evidence below.

Electronic/steric mismatch
para-Br reduction potential differs from -Cl, -NO₂, -OCH₃, altering grafting kinetics and efficiency.
Surface chemistry divergence
Br enables orthogonal cross-coupling; 4-nitro or 4-chloro yield different functional handles and wettability.
Amine analogue underperformance
4-Bromoaniline gives significantly lower grafting density than the diazonium salt, not a direct replacement.

4-Bromobenzenediazonium Performance Benchmarks


Grafting Efficiency vs. 4-Bromoaniline

4-Bromobenzenediazonium (4-BBD) provides significantly higher grafting densities on graphitic surfaces compared to its corresponding amine, 4-bromoaniline (4-BA), even when a Lewis base promoter is used with the amine [1]. This superior performance is a critical differentiator for applications requiring dense, robust organic films on carbon-based substrates like graphene and graphite.

Grafting vs. 4-Bromoaniline
Head-to-head
Much higher grafting density on graphite/graphene by AFM and Raman spectroscopy
Supports diazonium route for dense films
Electrografting on HOPG/graphene; CV, AFM, STM, Raman characterization
Surface Functionalization Electrografting Carbon Materials

Solvent-Controlled Morphology on Gold

The molecular architecture of films derived from 4-bromobenzenediazonium on gold surfaces can be tuned by solvent selection, offering a level of morphological control not universally observed across all diazonium salts. In acetonitrile, the grafting yields a disordered organic thin film, whereas in 0.1 M HClO4, a well-defined 4,4'-dibromobiphenyl monolayer is formed via radical-radical coupling [1]. This dual behavior provides a unique advantage for creating either amorphous or highly ordered interfacial layers.

Solvent-Morphology Control
Head-to-head
Disordered thin film in acetonitrile; ordered 4,4'-dibromobiphenyl monolayer in 0.1 M HClO₄
Solvent-tunable film architecture for tailored interfaces
STM characterization on Au(111) electrode
Electrochemical Grafting Surface Patterning Au(111) Electrode

Silicon Grafting: 4-Bromo vs. 4-Nitro

Both 4-bromobenzenediazonium (4-BBD) and 4-nitrobenzenediazonium (4-NBD) can electrochemically graft onto H-terminated Si(111) surfaces, forming multilayers with thicknesses in the range of 2-7 nm [1]. However, the resulting layers offer distinct chemical handles for post-functionalization. The 4-BBD layer provides an aryl bromide group for further cross-coupling reactions, while the 4-NBD layer contains a nitro group that can be electrochemically reduced to an amine at a different potential (Ered = -2.1 V) than the azo-bond reduction common to both layers (Ered = -1.5 V) [1].

Si Grafting vs. 4-Nitro
Cross-study
Both form 2–7 nm multilayers on Si(111); Br provides handle for Suzuki coupling, while -NO₂ is reducible to amine
Br enables Pd-catalyzed post-functionalization distinct from nitro-amine reduction
XPS, ellipsometry, AFM data
Semiconductor Functionalization Multifunctional Layers Si(111) Surface

Redox-Mediated Monolayer Deposition on Carbon

The use of specific redox mediators (e.g., 2,2-diphenyl-1-picrylhydrazyl, chloranil) during the electrochemical deposition of 4-bromobenzenediazonium enables the formation of near-monolayers on carbon surfaces, rather than the thick, uncontrolled multilayers that typically result from direct electroreduction [1]. This controlled deposition is a critical differentiator for applications requiring well-defined, ultrathin organic coatings.

Redox-Mediated Monolayer
Class-level
Redox mediator (e.g., DPPH, chloranil) enables near-monolayer formation on carbon instead of thick multilayers
Controlled deposition for ultrathin organic coatings
Compared to direct electroreduction without mediator
Surface Science Controlled Deposition Carbon Electrodes

Bifunctional Monomer for RAFT Initiation

4-Bromobenzenediazonium tetrafluoroborate can act as an electrochemical initiator for controlled radical polymerization (e.g., eRAFT). Upon electroreduction, it generates aryl radicals that initiate polymerization, while the aryl bromide group on the resulting polymer chain-end can serve as a functional handle for subsequent chain extensions or post-polymerization modifications [1]. This dual functionality is not available in diazonium salts lacking a suitable leaving group (e.g., unsubstituted benzenediazonium).

RAFT Bifunctional Initiator
Class-level
Electroreduction generates aryl radicals to initiate RAFT polymerization; Br group remains for chain extension or post-modification
Dual functionality for advanced polymer architectures
Electrochemically mediated RAFT context
Polymer Chemistry RAFT Polymerization Electrochemistry

4-Bromobenzenediazonium Validated Applications


High-Density Covalent Grafting on Graphite

Based on direct comparative evidence, 4-bromobenzenediazonium is the superior precursor for achieving dense, robust organic coatings on graphitic surfaces, outperforming its corresponding amine derivative [1]. This application is critical in the development of high-performance carbon-based sensors, energy storage electrodes (e.g., supercapacitors, battery anodes), and composite materials where strong interfacial adhesion and high surface coverage are paramount.

Controlled Patterning on Gold for Biosensors

The demonstrated ability to switch between forming disordered films and ordered 4,4'-dibromobiphenyl monolayers on Au(111) by changing the grafting solvent [1] makes 4-bromobenzenediazonium a uniquely versatile tool for fabricating biosensor interfaces. This enables the creation of either dense blocking layers or well-defined molecular platforms for controlled biomolecule immobilization on gold electrodes and SPR chips.

Silicon Functionalization for Advanced Bioelectronics

Evidence shows 4-bromobenzenediazonium grafts effectively onto Si(111) to form robust multilayers [1]. Its primary advantage over the commonly used 4-nitro analog is the introduction of an aryl bromide group [1]. This moiety is a versatile chemical handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the attachment of complex molecular architectures (e.g., catalysts, light-harvesting molecules, biomolecules) to silicon-based devices.

Monolayer Engineering on Carbon Electrodes

For applications demanding an ultrathin, well-defined organic layer on carbon—such as molecular electronics or fundamental studies of interfacial charge transfer—4-bromobenzenediazonium can be deposited with monolayer precision using a redox-mediated approach [1]. This controlled process mitigates the typical tendency of diazonium salts to form thick, resistive multilayers, making it a superior choice for crafting precise electrochemical interfaces.

Application
Selection Property
Validation Focus
Graphitic Carbon Grafting
Electrografting density profile
Film coverage verification
Gold Surface Patterning
Solvent-dependent film architecture
Monolayer order confirmation
Silicon Functionalization
Aryl bromide cross-coupling handle
Post-grafting reactivity check
Carbon Monolayer Engineering
Deposition process control
Ultrathin layer uniformity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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